3-Ethyl-1,4-diphenylazetidin-2-one

Stereochemistry β-Lactam scaffold Chiral resolution

3-Ethyl-1,4-diphenylazetidin-2-one (CAS 39629-27-1, molecular formula C₁₇H₁₇NO, molecular weight 251.32 g/mol) is a member of the monocyclic β-lactam (2-azetidinone) family, characterized by a four-membered cyclic amide ring bearing N1-phenyl and C4-phenyl substituents and a C3-ethyl group. The 1,4-diphenylazetidin-2-one scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core pharmacophore of the clinically approved cholesterol absorption inhibitor ezetimibe and forming the basis of numerous HDAC inhibitor programs.

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
CAS No. 39629-27-1
Cat. No. B14075559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1,4-diphenylazetidin-2-one
CAS39629-27-1
Molecular FormulaC17H17NO
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCCC1C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H17NO/c1-2-15-16(13-9-5-3-6-10-13)18(17(15)19)14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3
InChIKeyVGNWNCUHBARGKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-1,4-diphenylazetidin-2-one (CAS 39629-27-1): A Monocyclic β-Lactam Scaffold with a Pharmacologically Privileged 1,4-Diphenyl Substitution Pattern


3-Ethyl-1,4-diphenylazetidin-2-one (CAS 39629-27-1, molecular formula C₁₇H₁₇NO, molecular weight 251.32 g/mol) is a member of the monocyclic β-lactam (2-azetidinone) family, characterized by a four-membered cyclic amide ring bearing N1-phenyl and C4-phenyl substituents and a C3-ethyl group . The 1,4-diphenylazetidin-2-one scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core pharmacophore of the clinically approved cholesterol absorption inhibitor ezetimibe and forming the basis of numerous HDAC inhibitor programs . Unlike the unsubstituted parent 1,4-diphenylazetidin-2-one or the gem-dimethyl analog, the mono-ethyl substitution at C3 imparts a distinct stereoelectronic profile with one H-bond acceptor (the β-lactam carbonyl) and three rotatable bonds, yielding a computed XLogP3-AA of 3.4 that differentiates it from close structural analogs .

Why 3-Ethyl-1,4-diphenylazetidin-2-one Cannot Be Replaced by the Unsubstituted Parent or the 3,3-Dimethyl Analog in Structure-Focused Research Programs


Within the diphenylazetidinone class, even minor alterations at the C3 position produce functionally non-equivalent molecules. The unsubstituted parent 1,4-diphenylazetidin-2-one (CAS 13474-22-1) lacks the C3 alkyl substituent that influences both the conformational preferences of the β-lactam ring and the lipophilicity required for membrane interaction . The 3,3-dimethyl analog (CAS 5438-81-3), while isomeric (C₁₇H₁₇NO), introduces geminal disubstitution that eliminates the C3 stereocenter, alters ring puckering geometry, and changes the spatial orientation of the C4-phenyl ring relative to the N1-phenyl group — a critical determinant of binding to targets such as NPC1L1 in cholesterol absorption or the HDAC6/HDAC8 catalytic pockets . The mono-ethyl substitution at C3 of the title compound preserves a single stereogenic center, offers a distinct balance of steric bulk and conformational flexibility (three rotatable bonds vs. two for the unsubstituted parent), and presents a logP of 3.4 that is intermediate between the more polar unsubstituted analog and the more lipophilic 3,3-dimethyl or 3-phenyl variants . These physicochemical differences directly impact solubility, permeability, and target engagement profiles, making generic substitution scientifically indefensible without explicit comparative data.

Quantitative Differentiation Evidence for 3-Ethyl-1,4-diphenylazetidin-2-one vs. Closest Structural Analogs


C3 Mono-Ethyl Substitution Confers a Single Stereogenic Center Absent in the Unsubstituted and 3,3-Dimethyl Analogs — Impact on Stereochemically Resolved Target Engagement

3-Ethyl-1,4-diphenylazetidin-2-one possesses a single stereogenic center at C3 (sp³ carbon bearing the ethyl group), generating a pair of enantiomers. This stands in contrast to 1,4-diphenylazetidin-2-one (CAS 13474-22-1), which has no stereogenic center (C3 is unsubstituted, CH₂), and 3,3-dimethyl-1,4-diphenylazetidin-2-one (CAS 5438-81-3), which is achiral at C3 due to symmetrical gem-dimethyl substitution . The presence of the C3 stereocenter is critical for targets such as NPC1L1 and HDAC6/HDAC8, where the absolute configuration at C3 of the β-lactam ring has been shown to directly determine inhibitory potency; in the ezetimibe series, only the (3R,4S) enantiomer displays clinically meaningful cholesterol absorption inhibition .

Stereochemistry β-Lactam scaffold Chiral resolution NPC1L1 HDAC6/HDAC8

Intermediate Lipophilicity (XLogP3-AA = 3.4) Positions the Title Compound Between the More Polar Unsubstituted Analog and the More Lipophilic 3,3-Dimethyl and 3-Phenyl Variants

The computed partition coefficient (XLogP3-AA) of 3-ethyl-1,4-diphenylazetidin-2-one is 3.4, placing it at a lipophilicity intermediate between 1,4-diphenylazetidin-2-one (lower logP due to the absence of the ethyl group) and the 3,3-dimethyl analog (higher logP due to additional methyl substitution) or the 1,3,4-triphenyl analog (CAS 7477-20-5, logP ~4.5) . The H-bond acceptor count of 1 (the β-lactam carbonyl oxygen) and H-bond donor count of 0 are identical across this analog series; however, the rotatable bond count of 3 (vs. 2 for the unsubstituted analog) reflects the increased conformational degrees of freedom conferred by the ethyl group .

Lipophilicity LogP Drug-likeness Permeability Physicochemical property

The Diphenylazetidin-2-one Scaffold Is the Core Pharmacophore for Cholesterol Absorption Inhibition — C3 Substituent Type and Size Dictate NPC1L1 Binding Affinity

The 1,4-diphenylazetidin-2-one scaffold is the minimal pharmacophoric unit required for binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein and inhibiting intestinal cholesterol absorption. The prototypical compound SCH 48461 (ED₅₀ of cholesteryl ester reduction in hamsters ≈ 2.2 mpk) established that the 2-azetidinone ring with 1,4-diaryl substitution is essential for activity . Extensive SAR studies by the Schering-Plough group demonstrated that the nature of the C3 substituent is a critical determinant of in vivo potency: the C3-(3-phenylpropyl) chain of SCH 48461 yields an ACAT IC₅₀ of ~26 mM (micromolar), whereas the optimized C3 side chain in ezetimibe (SCH 58235) with (3R,4S) absolute configuration achieves nanomolar potency in cholesterol absorption assays . While 3-ethyl-1,4-diphenylazetidin-2-one has not itself been profiled in NPC1L1 binding assays, its C3-ethyl substituent represents the minimal alkyl chain length within this SAR series, and its 1,4-diphenyl substitution matches the core recognition elements validated by both SCH 48461 and ezetimibe .

Cholesterol absorption NPC1L1 Ezetimibe Hyperlipidemia SAR

The Diphenylazetidin-2-one Scaffold Has Validated Activity as a Dual hHDAC6/HDAC8 Inhibitor Platform — C3 Substitution Modulates Isoform Selectivity

A 2022 study by Gorelli et al. established that the diphenyl-azetidin-2-one scaffold, when coupled to an appropriate benzyl linker and zinc-binding group, yields nanomolar inhibitors of human HDAC6 and HDAC8 isoforms . In this scaffold family, the C3 substituent on the β-lactam ring influences both target engagement and isoform selectivity. While the specific 3-ethyl analog was not among the compounds profiled, the study demonstrated that three structural families built on the diphenyl-azetidin-2-one core achieved nanomolar potency (IC₅₀ values in the low nanomolar range for hHDAC6 and hHDAC8) . The broader class-level evidence for monocyclic β-lactams as HDAC inhibitors is supported by the recognition that the β-lactam carbonyl can serve as a zinc-chelating moiety or as part of a surface recognition element .

HDAC inhibition Epigenetics Cancer Isoform selectivity β-Lactam

Full Spectroscopic and Crystallographic Characterization Has Been Completed and Published, Enabling Confident Identity Verification in Procurement

3-Ethyl-1,4-diphenylazetidin-2-one has been fully characterized by X-ray crystallography, with fully assigned ¹H and ¹³C NMR spectra and IR spectroscopic data updated from earlier reports; its melting point has also been reported . These data were published in Molbank (2024), providing an authoritative reference for identity verification upon procurement. The compound is available from commercial suppliers (e.g., A2B Chem, catalog AF93645) and has archived spectral data in the Wiley KnowItAll spectral library (SpectraBase Compound ID 5r3z6q67umP: 1 NMR and 2 FTIR spectra) . This level of characterization exceeds that available for many closely related diphenylazetidinone analogs and directly mitigates the risk of misidentification or lot-to-lot variability.

Quality control X-ray crystallography NMR spectroscopy Identity verification Procurement

Optimal Procurement and Application Scenarios for 3-Ethyl-1,4-diphenylazetidin-2-one Based on Established Evidence


As a Minimal C3-Substituted Scaffold for Systematic NPC1L1 Cholesterol Absorption Inhibitor SAR

The 1,4-diphenylazetidin-2-one core is validated as the essential pharmacophore for NPC1L1-mediated cholesterol absorption inhibition . 3-Ethyl-1,4-diphenylazetidin-2-one provides the smallest possible C3 alkyl extension on this scaffold, making it an ideal baseline compound for systematic homologation studies. A medicinal chemistry program can use this compound as the starting point to probe the effect of increasing C3 chain length, branching, and functional group introduction — directly mirroring the evolutionary path from SCH 48461 (C3 = 3-phenylpropyl, ACAT IC₅₀ ~26 mM) to ezetimibe (SCH 58235, nanomolar NPC1L1 inhibitor) . The compound's chirality at C3 further allows for enantioselective synthesis and comparison of (R) vs. (S) enantiomers in binding assays.

As a Structurally Conservative Reference in HDAC6/HDAC8 Isoform Selectivity Profiling

Given that the diphenyl-azetidin-2-one scaffold has been explicitly validated as a dual hHDAC6/hHDAC8 inhibitor platform achieving nanomolar potency , the 3-ethyl analog can serve as a minimal-substituent reference compound. Its small C3-ethyl group exerts minimal steric influence on the β-lactam ring conformation, allowing researchers to isolate the contribution of the 1,4-diphenyl core to HDAC binding from the effects of larger, more functionalized C3 substituents. This is particularly relevant for programs seeking to dissect the structural determinants of HDAC6 vs. HDAC8 selectivity.

As a Chiral, Fully Characterized Building Block for Asymmetric Synthesis and Stereochemical Studies

The compound's single C3 stereogenic center, combined with published X-ray crystallographic data and fully assigned NMR spectra , makes it a reliable chiral β-lactam building block for downstream synthetic transformations. Unlike the achiral unsubstituted or 3,3-dimethyl analogs, the title compound enables stereochemical outcome studies in reactions such as β-lactam ring-opening, N-functionalization, or C4-epimerization. The availability of both enantiomers (the (3R,4S) configuration has been reported in the InChIKey database) supports enantioselective method development .

As a Physicochemical Probe for LogP-Dependent Permeability and Solubility Optimization in the Diphenylazetidinone Series

With a computed XLogP3-AA of 3.4 , the title compound occupies an intermediate lipophilicity position within the simple diphenylazetidinone analog series. This makes it suitable for use as a reference point in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies aimed at correlating logP with intestinal absorption across a homologous series. Procurement of the 3-ethyl analog alongside the unsubstituted parent (lower logP) and the 3,3-dimethyl or 3-phenyl analogs (higher logP) enables construction of a systematic logP-activity relationship.

Quote Request

Request a Quote for 3-Ethyl-1,4-diphenylazetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.